
11-Dehydro-txb2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Dehydro-thromboxane B2 is an organic compound with the chemical formula C20H32O6. It is a metabolite of thromboxane A2, which is produced by activated platelets. The compound is often used as a biomarker to monitor the effectiveness of aspirin therapy in preventing heart disease and other conditions where platelet activation is prominent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydro-thromboxane B2 typically involves the enzymatic conversion of thromboxane B2. Thromboxane B2 is first produced from thromboxane A2 through hydrolysis. The enzyme 11-OH-dehydrogenase then catalyzes the conversion of thromboxane B2 to 11-Dehydro-thromboxane B2 .
Industrial Production Methods
the compound can be isolated from biological samples such as urine and blood plasma using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
11-Dehydro-thromboxane B2 undergoes various chemical reactions, including oxidation and reduction. The compound is relatively stable but can be further metabolized in the body to other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving 11-Dehydro-thromboxane B2 include oxidizing agents and enzymes like 11-OH-dehydrogenase. The reactions typically occur under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major products formed from the reactions of 11-Dehydro-thromboxane B2 include its further metabolites, such as 2,3-dinor-thromboxane B2. These metabolites are often excreted in the urine and can be measured to assess platelet activity .
Scientific Research Applications
11-Dehydro-thromboxane B2 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of assays to measure thromboxane levels.
Biology: Serves as a biomarker for platelet activation and is used in studies investigating the role of thromboxanes in various biological processes.
Medicine: Utilized to monitor the effectiveness of aspirin therapy in preventing cardiovascular diseases.
Mechanism of Action
11-Dehydro-thromboxane B2 exerts its effects primarily through its role as a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. The breakdown of thromboxane A2 to thromboxane B2 and subsequently to 11-Dehydro-thromboxane B2 helps regulate platelet activity and vascular tone. The measurement of 11-Dehydro-thromboxane B2 levels in urine serves as an indirect indicator of thromboxane A2 production and platelet activation .
Comparison with Similar Compounds
Similar Compounds
Thromboxane A2: The parent compound from which 11-Dehydro-thromboxane B2 is derived. It is highly unstable and rapidly hydrolyzed to thromboxane B2.
Thromboxane B2: The immediate precursor of 11-Dehydro-thromboxane B2, formed through the hydrolysis of thromboxane A2.
2,3-Dinor-thromboxane B2: Another metabolite of thromboxane A2, formed through beta-oxidation pathways.
Uniqueness
11-Dehydro-thromboxane B2 is unique in its stability compared to thromboxane A2 and thromboxane B2. Its stable nature makes it a reliable biomarker for assessing thromboxane A2 production and platelet activity over time .
Properties
IUPAC Name |
7-[4-hydroxy-2-(3-hydroxyoct-1-enyl)-6-oxooxan-3-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIVXDPWBUJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867398 |
Source


|
| Record name | 7-[4-Hydroxy-2-(3-hydroxyoct-1-en-1-yl)-6-oxooxan-3-yl]hept-5-enoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
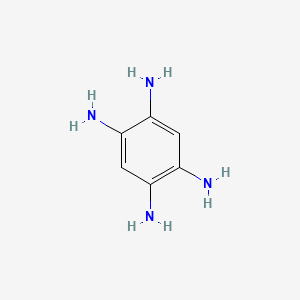



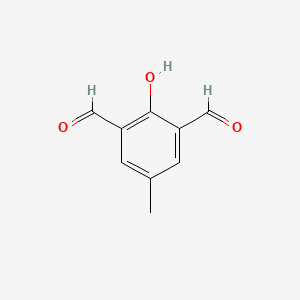

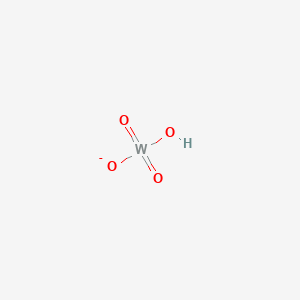
![4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide](/img/structure/B1214221.png)
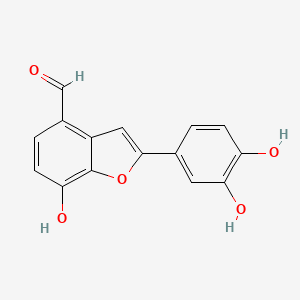

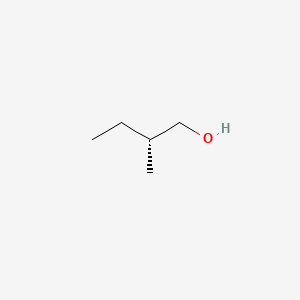
![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)
![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)
![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)
